molecular formula C12H15FN2 B6280693 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 118096-08-5

1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No. B6280693
CAS RN: 118096-08-5
M. Wt: 206.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-2-amine, or 5F-MDMB-PICA, is a synthetic cannabinoid that has recently become popular in the scientific research community. It is a potent agonist of the CB1 and CB2 receptors, and has been used in a variety of studies to explore the effects of cannabinoids on the human body. In

Scientific Research Applications

Pharmaceutical Synthesis

Indole derivatives like “1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine” serve as key precursors in the synthesis of a wide range of pharmaceutically active compounds. They are particularly valuable in multicomponent reactions (MCRs), which are one-step processes that combine multiple starting materials to produce complex molecules efficiently. These reactions are high-yielding, cost-effective, and align with green chemistry principles due to reduced solvent use and energy requirements .

Cancer Immunotherapy

The indole nucleus is integral to the development of cancer immunotherapy agents. Specifically, derivatives of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors are being explored for their role in cancer immune escape mechanisms. IDO1 catalyzes the oxidation of L-tryptophan in the kynurenine pathway, which is associated with tumor-induced immunosuppression. Inhibitors targeting this pathway could potentially restore the immune system’s ability to recognize and eliminate tumor cells .

Antimicrobial and Antibiotic Agents

Indole derivatives exhibit significant antimicrobial and antibiotic activities. The structural flexibility of indole allows for the synthesis of compounds that can interact with various microbial targets, potentially leading to the development of new classes of antibiotics that can combat resistant strains of bacteria and other pathogens .

Neuroprotective Agents

The indole structure is common in compounds that show neuroprotective properties. Research into indole derivatives aims to develop treatments for neurodegenerative diseases by exploring their antioxidative and anti-inflammatory effects on neural tissues .

Anti-inflammatory Drugs

Indole derivatives have been identified as potent anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them candidates for the development of drugs to treat chronic inflammatory diseases .

Antioxidant Compounds

The indole core is associated with antioxidant properties, which are crucial in combating oxidative stress in cells. This characteristic is being harnessed to create compounds that can protect cells from damage caused by free radicals .

Protein Kinase Inhibitors

Protein kinases play a pivotal role in signal transduction pathways. Indole derivatives are being studied as protein kinase inhibitors, which have applications in treating various diseases, including cancer, by regulating cell growth and apoptosis .

Anti-HIV Agents

Indole-based compounds have shown potential as anti-HIV agents. Their ability to inhibit key enzymes in the HIV replication cycle makes them promising candidates for the development of new antiretroviral drugs .

Mechanism of Action

Target of Action

The primary target of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that plays a pivotal role in cancer immune escape . It is induced in response to inflammatory stimuli and promotes immune tolerance through effector T-cell anergy and enhanced Treg function .

Mode of Action

1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine acts as an IDO1 inhibitor . It interacts with IDO1, preventing it from catalyzing the oxidation of L-tryptophan . This inhibition disrupts the immunosuppressive environment that tumors use to evade the immune system .

Biochemical Pathways

The compound affects the kynurenine pathway . Normally, IDO1 catalyzes the initial step of this pathway, oxidizing L-tryptophan and inducing the accumulation of kynurenine metabolites . These metabolites suppress T-cell activity and allow tumor cells to escape immune surveillance . By inhibiting IDO1, the compound prevents the production of these immunosuppressive metabolites .

Pharmacokinetics

The pharmacokinetic properties of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine are favorable. After dosing, the median time to maximum plasma concentration for the active enantiomer is 1.5–3.0 hours, and the mean elimination half-life is 2 to 4 hours . Urinary recovery of the active enantiomer is low (<1%), indicating that the compound is primarily eliminated through other routes .

Result of Action

The inhibition of IDO1 by 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine disrupts the immunosuppressive environment that tumors rely on for survival . This can lead to enhanced immune response against the tumor cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine involves the reaction of 5-fluoro-1H-indole with 2-methylpropan-2-amine in the presence of a suitable catalyst.", "Starting Materials": [ "5-fluoro-1H-indole", "2-methylpropan-2-amine" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1H-indole in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add 2-methylpropan-2-amine to the reaction mixture.", "Step 3: Add a suitable catalyst such as trifluoroacetic acid or boron trifluoride etherate to the reaction mixture.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

118096-08-5

Product Name

1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine

Molecular Formula

C12H15FN2

Molecular Weight

206.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.